

# 2-(Methylthio)-2-thiazoline CAS number 19975-56-5

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## Compound of Interest

Compound Name: 2-(Methylthio)-2-thiazoline

Cat. No.: B048757

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An In-depth Technical Guide to **2-(Methylthio)-2-thiazoline** (CAS 19975-56-5)

## Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of **2-(Methylthio)-2-thiazoline**, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles.

## Core Identity and Physicochemical Profile

**2-(Methylthio)-2-thiazoline**, also known as 2-(Methylmercapto)-2-thiazoline, is a sulfur-containing heterocyclic compound. Its structure features a five-membered dihydrothiazole (thiazoline) ring, with a methylthio (-SCH<sub>3</sub>) group attached to the carbon atom at position 2, which is part of an imine functional group. This unique arrangement makes it a valuable intermediate in organic synthesis.

The compound is a colorless to slightly yellow clear liquid at room temperature and is soluble in many common organic solvents.<sup>[1][2]</sup> Its stability under standard conditions and versatile reactivity make it a key reagent in various chemical transformations.<sup>[1][2]</sup>

Table 1: Key Physicochemical Properties of **2-(Methylthio)-2-thiazoline**

Property	Value	Source(s)
CAS Number	19975-56-5	[3][4]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NS <sub>2</sub>	[2][3]
Molecular Weight	133.24 g/mol	[3]
Appearance	Colorless to slightly yellow clear liquid	[2]
Boiling Point	216-217 °C (lit.)	[3]
Density	1.226 g/mL at 25 °C (lit.)	[3]
Refractive Index (n <sub>20</sub> /D)	1.592 (lit.)	[3]
Flash Point	98 °C (208.4 °F) - closed cup	[3]
SMILES String	CSC1=NCCS1	[3]
InChI Key	QFGRBBWYHIYNIB-UHFFFAOYSA-N	[3]

## Spectroscopic Signature: A Predictive Analysis

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. While specific spectra for this compound are not publicly cataloged, a competent chemist can predict the expected signals based on its molecular structure. This predictive approach is crucial for verifying the identity and purity of the material after synthesis or before use.

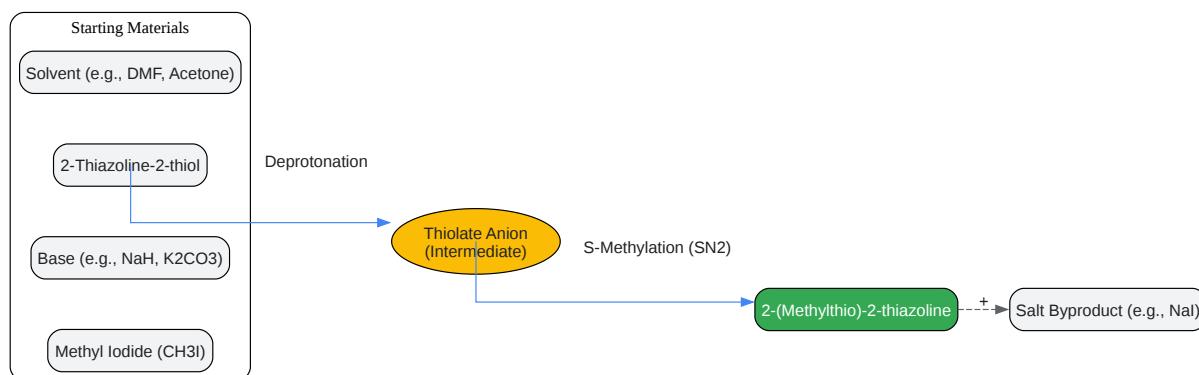
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Three distinct signals should be observed:
  - A singlet around  $\delta$  2.5 ppm, integrating to 3 protons, corresponding to the methylthio (-SCH<sub>3</sub>) group.
  - A triplet around  $\delta$  3.2-3.4 ppm, integrating to 2 protons, for the methylene group adjacent to the sulfur atom in the ring (-S-CH<sub>2</sub>-).

- A triplet around  $\delta$  4.0-4.2 ppm, integrating to 2 protons, for the methylene group adjacent to the nitrogen atom (-N-CH<sub>2</sub>-). The downfield shift is due to the deshielding effect of the electronegative nitrogen.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display four signals, one for each unique carbon environment:
  - A signal for the methylthio carbon (-SCH<sub>3</sub>) around  $\delta$  15-20 ppm.
  - A signal for the ring carbon adjacent to sulfur (-S-CH<sub>2</sub>-) around  $\delta$  30-35 ppm.
  - A signal for the ring carbon adjacent to nitrogen (-N-CH<sub>2</sub>-) around  $\delta$  60-65 ppm.
  - A significantly downfield signal for the imine carbon (C=N) around  $\delta$  165-170 ppm, due to its sp<sup>2</sup> hybridization and attachment to two heteroatoms.
- Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. The most characteristic absorption would be a strong band in the range of 1620-1650 cm<sup>-1</sup> corresponding to the C=N (imine) stretching vibration. Other expected signals include C-H stretching vibrations just below 3000 cm<sup>-1</sup> and C-S stretching, which typically appears in the fingerprint region (600-800 cm<sup>-1</sup>).
- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M<sup>+</sup>) would be observed at an m/z value of 133, corresponding to the molecular weight of the compound.[\[3\]](#) Common fragmentation patterns could include the loss of the methyl group (•CH<sub>3</sub>, mass = 15) or the entire methylthio group (•SCH<sub>3</sub>, mass = 47), leading to significant fragment ions at m/z 118 and 86, respectively.

## Synthesis and Mechanistic Considerations

The thiazoline ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed.[\[5\]](#)[\[6\]](#) A prevalent strategy for constructing 2-substituted thiazolines involves the condensation of  $\beta$ -amino thiols with various electrophiles.[\[6\]](#) For **2-(Methylthio)-2-thiazoline**, a highly efficient and common laboratory-scale synthesis starts from the readily available 2-thiazoline-2-thiol (also known as 2-mercaptop-2-thiazoline).

The process involves a straightforward S-methylation reaction. The thiol is first deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent like methyl iodide.



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Caption: Workflow for the synthesis of **2-(Methylthio)-2-thiazoline**.

## Experimental Protocol: Synthesis via S-Methylation

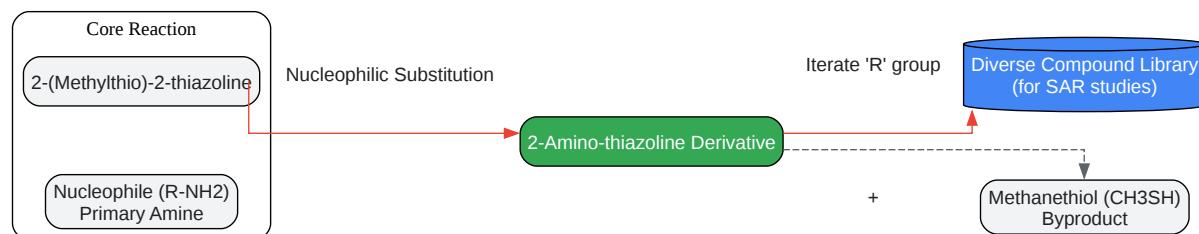
- Rationale:** This protocol is chosen for its high efficiency and use of common, readily available reagents. Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward. DMF is an excellent polar aprotic solvent for  $\text{S}\text{N}2$  reactions.
- Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-thiazoline-2-thiol (1.0 eq).

- Inert Atmosphere: Purge the flask with dry nitrogen gas.
- Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
- Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality Note: Slow addition is critical to control the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes after addition to ensure complete formation of the thiolate anion.
- Methylation: Add methyl iodide (CH<sub>3</sub>I, 1.2 eq) dropwise via the dropping funnel.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure **2-(Methylthio)-2-thiazoline**.

## Reactivity and Core Applications in Development

The primary utility of **2-(Methylthio)-2-thiazoline** in synthetic chemistry stems from the reactivity of the C2 position. The methylthio group is an excellent leaving group, particularly when activated. This allows for facile nucleophilic displacement, making the compound an ideal precursor for a wide range of 2-substituted thiazolines.

This reactivity is paramount in drug discovery, where the thiazoline scaffold is a privileged structure found in numerous biologically active agents with anticancer, anti-HIV, and antibiotic properties.<sup>[5][7]</sup> The ability to easily introduce diverse functional groups at the C2 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.<sup>[8]</sup>



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Caption: Synthetic utility in generating diverse 2-amino-thiazolines.

## Application Protocol: Synthesis of a 2-(Benzylamino)-2-thiazoline Derivative

- **Rationale:** This protocol demonstrates the core application of **2-(Methylthio)-2-thiazoline** as a scaffold for diversification. The reaction involves a simple nucleophilic substitution where an amine displaces the methylthio group. Heating is typically required to drive the reaction to completion.
- **Setup:** In a sealed reaction vial, combine **2-(Methylthio)-2-thiazoline** (1.0 eq) and benzylamine (1.1 eq).
- **Solvent (Optional):** The reaction can often be run neat (without solvent). Alternatively, a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used.

- Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring. Causality Note: The elevated temperature facilitates the nucleophilic attack and the departure of the methanethiolate leaving group. The reaction should be performed in a well-ventilated fume hood due to the formation of methanethiol, a volatile and odorous byproduct.
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
- Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: Purify the crude product directly by flash column chromatography on silica gel to isolate the desired 2-(benzylamino)-2-thiazoline.

Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of agrochemicals, such as fungicides and herbicides, and has applications in the food industry as a flavoring agent.[\[2\]](#)

## Safety, Handling, and Storage

Proper handling of **2-(Methylthio)-2-thiazoline** is essential for laboratory safety. While some classifications list it as non-hazardous, others indicate it can cause skin and eye irritation.[\[9\]](#) [\[10\]](#)[\[11\]](#) It is prudent to treat it with appropriate care.

Table 2: Safety and Handling Information

Parameter	Guideline	Source(s)
GHS Classification	Warning: Causes skin irritation (H315), Causes serious eye irritation (H319)	<a href="#">[10]</a> <a href="#">[11]</a>
Storage Class	10 - Combustible liquids	<a href="#">[3]</a>
PPE	Chemical safety goggles/eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat.	<a href="#">[3]</a> <a href="#">[11]</a>
Handling	Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.	<a href="#">[9]</a> <a href="#">[11]</a>
Storage	Store in a cool, dark place. Keep container tightly closed. Store away from oxidizing agents.	<a href="#">[2]</a> <a href="#">[11]</a>
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Ingestion/Inhalation: Move to fresh air and consult a physician.	<a href="#">[9]</a> <a href="#">[11]</a>

## Conclusion

**2-(Methylthio)-2-thiazoline** (CAS 19975-56-5) is more than just a chemical intermediate; it is an enabling tool for innovation in both medicinal and materials chemistry. Its value lies in the strategic placement of the methylthio group on the thiazoline ring, which acts as a versatile synthetic handle for introducing molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity empowers researchers to

leverage this building block effectively and safely, accelerating the discovery and development of novel chemical entities.

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